molecular formula C9H7BF6O3 B8207533 (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid

(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid

Cat. No.: B8207533
M. Wt: 287.95 g/mol
InChI Key: UZMUMNOJNOCPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the chemical formula C9H7BF6O3. This compound is notable for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with methoxy and trifluoromethyl groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methoxy-3,5-bis(trifluoromethyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: This reaction typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or vinyl halide as the coupling partner. The reaction is usually carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures.

    Oxidation: Oxidation of the boronic acid group can be achieved using hydrogen peroxide or other oxidizing agents to form the corresponding phenol.

    Reduction: Reduction of the boronic acid group can be performed using reducing agents like sodium borohydride to yield the corresponding borane.

Major Products:

    Suzuki-Miyaura Reaction: The major product is the biaryl compound formed by the coupling of the aryl group from this compound with the aryl or vinyl halide.

    Oxidation: The major product is the corresponding phenol.

    Reduction: The major product is the corresponding borane.

Scientific Research Applications

(2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through cross-coupling reactions.

    Biology: It is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: It is used in the synthesis of boron-containing compounds for boron neutron capture therapy (BNCT), a cancer treatment method.

    Industry: It is utilized in the production of polymers, electronic materials, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The trifluoromethyl groups enhance the reactivity and stability of the boronic acid, making it a valuable reagent in these reactions.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the methoxy and trifluoromethyl groups, resulting in different reactivity and applications.

    (2-Methoxyphenyl)boronic acid: Contains a methoxy group but lacks the trifluoromethyl groups, affecting its reactivity and stability.

    (3,5-Bis(trifluoromethyl)phenyl)boronic acid: Lacks the methoxy group, leading to differences in reactivity and applications.

Uniqueness: (2-Methoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules.

Properties

IUPAC Name

[2-methoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF6O3/c1-19-7-5(9(14,15)16)2-4(8(11,12)13)3-6(7)10(17)18/h2-3,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMUMNOJNOCPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)C(F)(F)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF6O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.